Cyclopentyl methyl ether

Catalog No.
S794686
CAS No.
5614-37-9
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentyl methyl ether

CAS Number

5614-37-9

Product Name

Cyclopentyl methyl ether

IUPAC Name

methoxycyclopentane

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-7-6-4-2-3-5-6/h6H,2-5H2,1H3

InChI Key

SKTCDJAMAYNROS-UHFFFAOYSA-N

SMILES

COC1CCCC1

Canonical SMILES

COC1CCCC1

The exact mass of the compound Cyclopentyl methyl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclopentyl methyl ether (CPME) is a hydrophobic ether solvent increasingly adopted as a high-performance, safer, and more sustainable alternative to traditional ethers like tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and diethyl ether.[1][2] Key procurement-relevant characteristics include a high boiling point (106 °C), exceptionally low peroxide formation, stability in both acidic and basic conditions, and low water solubility, which collectively enhance process control, safety, and workup efficiency.[1][3][4]

Substituting ethereal solvents like THF or diethyl ether with CPME is a deliberate process decision, not a generic exchange. Differences in water miscibility directly impact workup efficiency and waste generation; THF is fully miscible with water, complicating phase separation, whereas CPME's hydrophobicity (0.3 g water in 100 g CPME) enables clean separation.[5][6] Furthermore, the propensity for peroxide formation, a major operational hazard, is significantly lower in CPME than in THF or 2-MeTHF, affecting storage, handling protocols, and process safety.[7][8] Boiling point and thermal stability also dictate reaction conditions, with CPME's higher boiling point (106 °C vs. 66 °C for THF) allowing for a wider operational temperature range and potentially faster reaction kinetics.[5]

Superior Handling Safety: Dramatically Reduced Peroxide Formation

CPME exhibits significantly slower and lower peroxide formation compared to THF and 2-MeTHF, a critical safety and handling differentiator. In a comparative study exposing unstabilized solvents to air, THF reached a peroxide value (PO value) of 800 ppm in approximately 35 days, while CPME remained below 50 ppm after more than 100 days.[4][9] This inherent stability reduces the risk of forming explosive peroxides during storage and handling, lessening the need for frequent testing and stabilizer addition.[5][6]

Evidence DimensionPeroxide Value (ppm) over time (unstabilized, exposed to air)
Target Compound Data<50 ppm after >100 days
Comparator Or BaselineTHF: ~800 ppm after ~35 days
Quantified DifferenceOver 16x lower peroxide level at a ~3x longer time point
ConditionsUnstabilized solvents exposed to air in a dark place at 40 °C.

This reduces the significant operational risk and handling costs associated with explosive peroxide formation common to other ether solvents.

Enhanced Process Control: Higher Boiling Point and Favorable Thermal Properties

CPME provides a wider operational temperature range than more volatile ethers, enhancing process control. Its boiling point of 106 °C is significantly higher than that of THF (66 °C), 2-MeTHF (80.2 °C), and diethyl ether (35 °C).[2][5] This allows for reactions to be run at higher temperatures, which can increase reaction rates and reduce processing times.[6] Despite its higher boiling point, CPME has a lower heat of vaporization than other common ethers, which translates to energy savings during solvent distillation and recovery.[5][7]

Evidence DimensionBoiling Point (°C)
Target Compound Data106 °C
Comparator Or BaselineTHF: 66 °C | 2-MeTHF: 80.2 °C | Diethyl Ether: 35 °C
Quantified Difference40 °C higher than THF; 71 °C higher than Diethyl Ether
ConditionsStandard atmospheric pressure.

The higher boiling point allows for a broader range of reaction conditions and improved kinetics, while lower vaporization energy reduces operational costs during solvent recycling.

Improved Workup and Process Efficiency: Hydrophobicity and Azeotropic Drying

CPME's distinct hydrophobicity simplifies aqueous workups and reduces solvent waste. The solubility of water in CPME is only 0.3 g/100g , compared to THF which is fully miscible with water.[7][10] This property allows for clean phase separation, making extractions more efficient and minimizing the formation of aqueous waste streams.[5] Furthermore, CPME forms a low-boiling azeotrope with water (boiling point 83 °C at 16.3% water by weight), enabling efficient removal of water from reaction mixtures via azeotropic distillation, a key advantage for moisture-sensitive processes.[1][11]

Evidence DimensionSolubility of Water in Solvent ( g/100g at 23 °C)
Target Compound Data0.3
Comparator Or BaselineTHF: Miscible (∞) | 2-MeTHF: 1.2
Quantified DifferenceDrastically lower water miscibility compared to THF, enabling phase separation.
ConditionsStandard temperature (23 °C).

This enables faster, more efficient product isolation, significantly reduces aqueous waste volume, and simplifies water removal from processes, lowering overall production costs.

High Performance in Organometallic Reactions: A Viable THF Substitute

CPME is a competent solvent for a range of organometallic reactions, including Grignard reagent formation and use, often considered a domain of THF or diethyl ether.[12] In a Suzuki coupling reaction, the use of CPME as a solvent resulted in an 81% yield, which was significantly higher than the 34% yield obtained when the reaction was run in THF under similar conditions.[13] While performance can be substrate-dependent, CPME's stability, wide liquid range, and low water miscibility make it a robust alternative for many transformations where THF's properties are limiting.[14][15]

Evidence DimensionProduct Yield (%) in a Suzuki Coupling Reaction
Target Compound Data81%
Comparator Or BaselineTHF: 34%
Quantified Difference2.4x higher yield than THF
ConditionsIron-catalyzed cross-coupling reaction of aryl magnesium bromides with alkyl halides.

This provides a safer, more easily handled, and often higher-performing alternative to THF for critical C-C bond-forming reactions in industrial and laboratory synthesis.

Process-Scale Organometallic and Grignard Reactions

For large-scale synthesis involving Grignard reagents or other strong bases like n-BuLi, CPME is a preferred choice over THF. Its high boiling point allows for better thermal management, while its drastically lower peroxide formation tendency significantly improves operational safety.[4][12] The ease of recovery due to hydrophobicity further reduces costs and environmental impact at scale.[5]

Moisture-Sensitive Reactions Requiring Azeotropic Dehydration

In processes like esterifications or acetalizations where water is a byproduct, CPME serves as both the reaction solvent and an effective entrainer. Its ability to form a low-boiling azeotrope with water allows for continuous water removal using a Dean-Stark apparatus, driving reactions to completion more efficiently than systems relying on desiccants or water-miscible solvents.[1][7]

Extractions and Biphasic Reactions Demanding Clear Phase Separation

CPME is an excellent replacement for solvents like MTBE or dichloromethane in liquid-liquid extractions and biphasic catalytic reactions. Its low solubility in water ensures minimal solvent loss to the aqueous phase and sharp, clean separations, simplifying workup procedures and improving the recovery of both the product and the solvent.[2][7]

Reactions Under Strong Acidic or Basic Conditions

Due to its greater chemical stability compared to THF, which can degrade under strongly acidic conditions, CPME is a more robust solvent for reactions requiring either strong acids or bases.[4][6] This stability prevents solvent-related side reactions and ensures process reliability across a wider range of chemical transformations.

Physical Description

Liquid

XLogP3

1.3

UNII

4067E5GBKB

GHS Hazard Statements

Aggregated GHS information provided by 109 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (30.28%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (64.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

5614-37-9

Wikipedia

Cyclopentyl methyl ether

General Manufacturing Information

All other basic organic chemical manufacturing
Cyclopentane, methoxy-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

Explore Compound Types